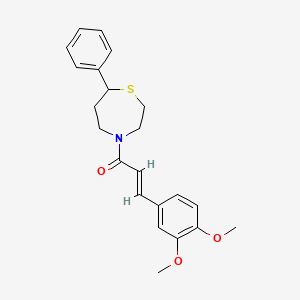
(E)-3-(3,4-dimethoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3,4-dimethoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms, and a phenyl group, which is a benzene ring attached to the thiazepane. The presence of methoxy groups on the phenyl ring adds to the compound’s chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-dimethoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction.
Formation of the Enone Structure: The enone structure can be formed through an aldol condensation reaction between an aldehyde and a ketone, followed by dehydration.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-dimethoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving enones and thiazepanes.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The enone structure can act as an electrophile, reacting with nucleophiles in biological systems.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3,4-dimethoxyphenyl)-1-(4-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one: Similar structure but with different substitution patterns.
(E)-3-(3,4-dimethoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-ol: Similar structure but with an alcohol group instead of a ketone.
Uniqueness
(E)-3-(3,4-dimethoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one is unique due to its combination of a thiazepane ring, enone structure, and methoxy-substituted phenyl ring. This combination of features can impart unique chemical reactivity and potential biological activity.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3S/c1-25-19-10-8-17(16-20(19)26-2)9-11-22(24)23-13-12-21(27-15-14-23)18-6-4-3-5-7-18/h3-11,16,21H,12-15H2,1-2H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSPIOUMMPJENY-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCC(SCC2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(SCC2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1,3-Dihydro-2-benzofuran-5-yl)ethyl]prop-2-enamide](/img/structure/B2992220.png)
![ethyl 3-carbamoyl-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2992221.png)
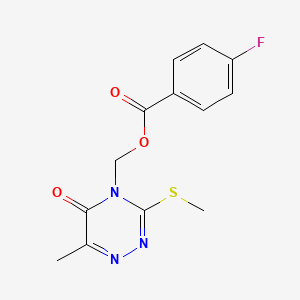
![N1,N1-dimethyl-N2-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride](/img/structure/B2992223.png)
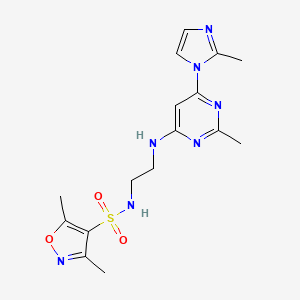
![5-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrate](/img/structure/B2992229.png)
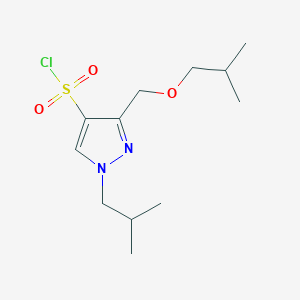
![methyl 5-benzamido-2-[(E)-2-(dimethylamino)ethenyl]-6-oxopyran-3-carboxylate](/img/structure/B2992233.png)
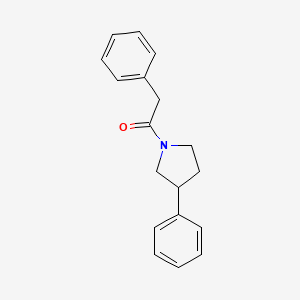
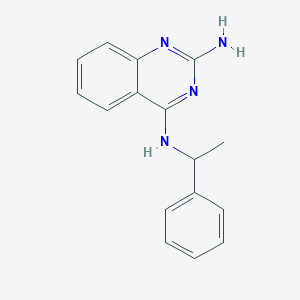
![Ethyl 4-(2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate](/img/structure/B2992237.png)
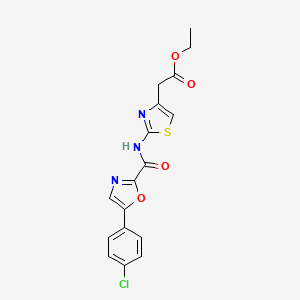
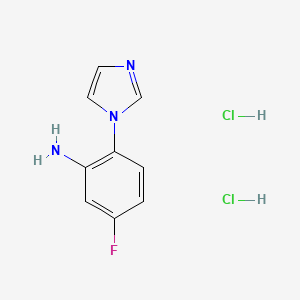
![N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide](/img/structure/B2992240.png)
